

Application Notes and Protocols: Nodaga-LM3 TFA in Paraganglioma Imaging

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Compound of Interest

Compound Name: Nodaga-LM3 tfa

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These application notes provide a comprehensive overview of the use of **Nodaga-LM3 TFA**, a potent somatostatin receptor subtype 2 (SSTR2) antagonist, for the imaging of paragangliomas using Positron Emission Tomography (PET). The following sections detail the quantitative performance of **68Ga-Nodaga-LM3 TFA**, experimental protocols for its preparation and use, and visualizations of key pathways and workflows.

Introduction to Nodaga-LM3 TFA for Paraganglioma Imaging

Paragangliomas, rare neuroendocrine tumors, often overexpress SSTR2, making it an excellent target for diagnostic imaging.[1][2] Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptors on the cell surface without inducing internalization.[3][4] This property can lead to higher tumor uptake and improved image contrast. **Nodaga-LM3 TFA** is a non-radioactive precursor that is chelated with Gallium-68 (68Ga) to form the active PET imaging agent, 68Ga-Nodaga-LM3.[5] Clinical studies have demonstrated the potential of 68Ga-labeled SSTR2 antagonists to offer superior diagnostic efficacy compared to agonists in neuroendocrine tumors.[6]

Data Presentation

The following tables summarize the quantitative data for 68Ga-Nodaga-LM3 from preclinical and clinical studies in neuroendocrine tumors, including data from a first-in-human study specifically in paraganglioma patients.

Table 1: Radiolabeling and Stability of 68Ga-Nodaga-LM3

Parameter	Value	Reference
Radiochemical Purity	>95%	[7]
In Vitro Stability		
In Human Serum (1 h)	Stable	[8]
Radiolabeling Efficiency		
Reaction Time	~5 minutes	[8]
Reaction Temperature	Room Temperature	[8]

Table 2: In Vitro Performance of Nodaga-LM3

Parameter	Cell Line	Value	Reference
SSTR2 Binding Affinity (IC50)	SSTR2-expressing cells	1.3 nM	[5][9]

Table 3: In Vivo Performance of 68Ga-Nodaga-LM3 in Paraganglioma Patients

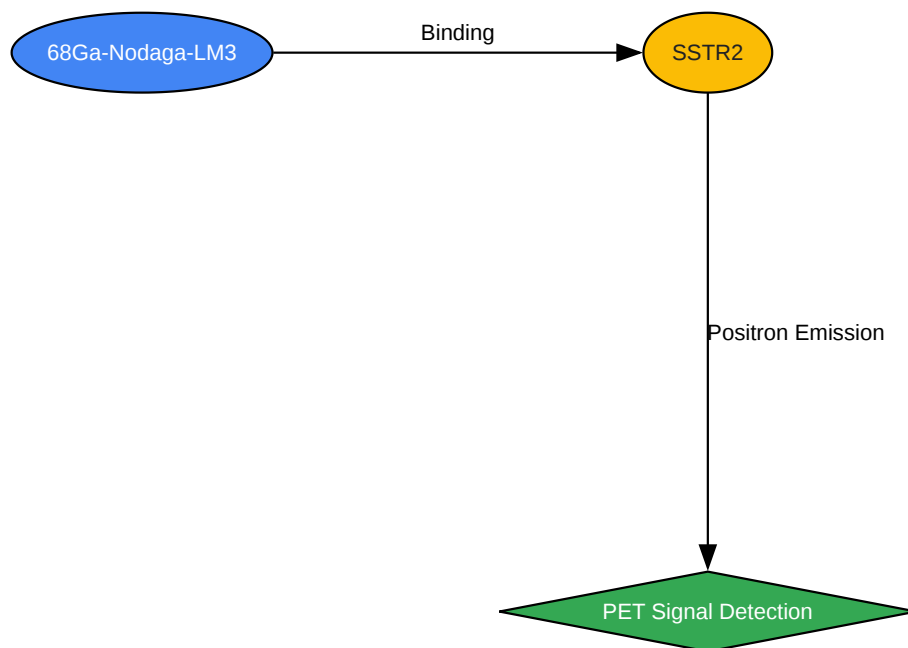
Parameter	Value (Mean \pm SD)	Comparison with 68Ga-DOTATOC (Mean \pm SD)	Reference
Tumor Uptake (SUVmax)	53.78 \pm 183.2	-	[7]
Tumor-to-Liver Ratio	Higher with 68Ga-Nodaga-LM3	-	[7]
Tumor-to-Spleen Ratio	Higher with 68Ga-Nodaga-LM3	-	[7]
Tumor-to-Kidney Ratio	Higher with 68Ga-Nodaga-LM3	-	[7]
Physiological Uptake (SUVmean)			
Liver	5.55 \pm 1.57	9.73 \pm 2.30	[7]
Spleen	20.47 \pm 6.93	31.14	[7]

Table 4: Comparative Tumor Uptake in Neuroendocrine Neoplasms (Hottest Lesion)

Tracer	Median SUVmax	Median Tumor-to-Liver Ratio	Reference
68Ga-Nodaga-LM3	29.1	5.0	
68Ga-DOTATATE	21.6	2.9	

Signaling Pathway

The imaging of paragangliomas with 68Ga-Nodaga-LM3 is based on its high affinity and specific binding to the Somatostatin Receptor Subtype 2 (SSTR2) expressed on the surface of tumor cells.



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Caption: Binding of 68Ga-Nodaga-LM3 to SSTR2 on paraganglioma cells.

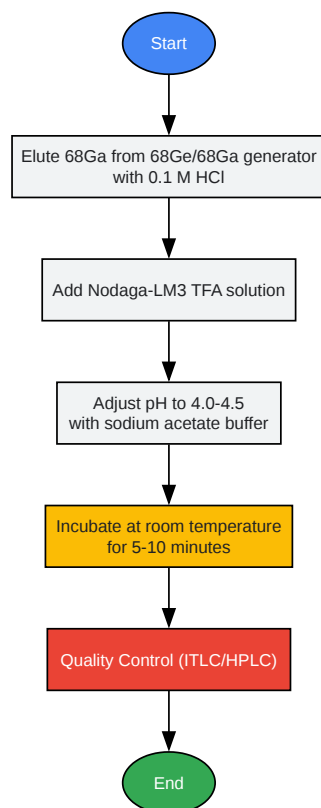
Experimental Protocols

The following are representative protocols for the radiolabeling of **Nodaga-LM3 TFA** and its evaluation in in vitro and in vivo models. These protocols are based on methodologies reported for similar 68Ga-labeled SSTR2 antagonists and should be optimized for specific laboratory conditions.

Protocol 1: 68Ga-Radiolabeling of Nodaga-LM3 TFA

This protocol describes the manual radiolabeling of **Nodaga-LM3 TFA** with 68Ga.

Workflow Diagram:



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Caption: Workflow for the radiolabeling of **Nodaga-LM3 TFA** with ^{68}Ga .

Materials:

- **Nodaga-LM3 TFA** (lyophilized powder)
- $^{68}\text{Ge}/^{68}\text{Ga}$ generator
- 0.1 M HCl (metal-free)
- Sodium acetate buffer (0.5 M, pH 5.0, metal-free)
- Sterile water for injection
- Sterile reaction vial

- Heating block (optional)
- ITLC strips (e.g., ITLC-SG)
- Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 4.5)
- Radio-TLC scanner
- HPLC system with a radioactivity detector (e.g., C18 column)

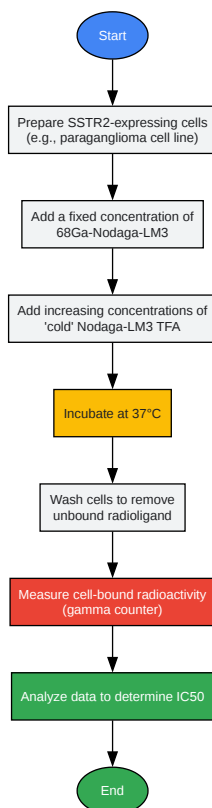
Procedure:

- Prepare a stock solution of **Nodaga-LM3 TFA** in sterile water (e.g., 1 mg/mL).
- Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain $^{68}\text{GaCl}_3$ in a sterile reaction vial.
- Add 10-20 μg of the **Nodaga-LM3 TFA** stock solution to the $^{68}\text{GaCl}_3$ eluate.
- Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.
- Gently vortex the mixture and incubate at room temperature (20-25°C) for 5-10 minutes. Gentle heating (e.g., 95°C for 5 minutes) can be applied to increase labeling efficiency if necessary.
- Perform quality control to determine the radiochemical purity.
 - ITLC: Spot the reaction mixture on an ITLC strip and develop it using the appropriate mobile phase. Free ^{68}Ga will migrate with the solvent front, while ^{68}Ga -Nodaga-LM3 will remain at the origin.
 - HPLC: Inject an aliquot of the reaction mixture into the HPLC system to confirm the single radiolabeled species.
- The final product should be a clear, colorless solution with a radiochemical purity of >95%.

Protocol 2: In Vitro SSTR2 Competition Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (IC_{50}) of Nodaga-LM3 for SSTR2.

Workflow Diagram:



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Caption: Workflow for an in vitro SSTR2 competition binding assay.

Materials:

- SSTR2-expressing paraganglioma cell line (e.g., MPC, MTT) or a transfected cell line
- Cell culture medium and supplements
- Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl₂)
- 68Ga-Nodaga-LM3
- Non-radiolabeled ("cold") **Nodaga-LM3 TFA**

- Multi-well plates (e.g., 24-well or 96-well)
- Gamma counter

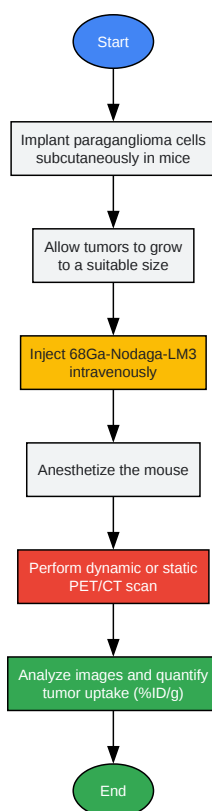
Procedure:

- Culture the SSTR2-expressing cells to near confluence in multi-well plates.
- On the day of the experiment, wash the cells with binding buffer.
- Prepare a series of dilutions of the cold **Nodaga-LM3 TFA** in binding buffer.
- To each well, add a fixed concentration of ⁶⁸Ga-Nodaga-LM3 (e.g., 0.1 nM).
- To triplicate wells, add increasing concentrations of the cold **Nodaga-LM3 TFA** (e.g., 10⁻¹² to 10⁻⁶ M).
- For determination of non-specific binding, add a large excess of cold **Nodaga-LM3 TFA** (e.g., 1 μM) to a set of wells.
- Incubate the plates at 37°C for 1 hour.
- Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
- Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
- Measure the radioactivity in the cell lysates using a gamma counter.
- Calculate the percentage of specific binding at each concentration of the cold competitor.
- Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo PET Imaging in a Paraganglioma Animal Model

This protocol outlines the procedure for PET imaging of a paraganglioma xenograft model in mice using ^{68}Ga -Nodaga-LM3.

Workflow Diagram:



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Caption: Workflow for in vivo PET imaging of a paraganglioma animal model.

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- SSTR2-expressing paraganglioma cell line
- ^{68}Ga -Nodaga-LM3

- Anesthetic (e.g., isoflurane)
- Small animal PET/CT scanner

Procedure:

- Implant SSTR2-expressing paraganglioma cells (e.g., $5-10 \times 10^6$ cells) subcutaneously into the flank of the mice.
- Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
- Anesthetize the mouse using isoflurane.
- Administer 5-10 MBq of ⁶⁸Ga-Nodaga-LM3 intravenously via the tail vein.
- Position the mouse in the PET/CT scanner.
- Acquire a CT scan for attenuation correction and anatomical localization.
- Perform a static PET scan at a predefined time point (e.g., 60 minutes post-injection) or a dynamic scan over a longer period.
- Reconstruct the PET and CT images.
- Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys).
- Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
- Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio).

Disclaimer: These protocols are intended for guidance and should be adapted and validated by the end-user for their specific research needs and in accordance with all applicable regulations and safety guidelines.

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